molecular formula C18H16BrNO3 B2629738 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione CAS No. 708244-16-0

5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione

Cat. No.: B2629738
CAS No.: 708244-16-0
M. Wt: 374.234
InChI Key: KCDFOCVPTPKPMY-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a bromine atom at the 5-position of the indoline ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of indoline-2,3-dione compounds exhibit significant anticancer properties. For instance, studies have shown that compounds related to 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione can inhibit the growth of various cancer cell lines.

  • Case Study : A study published in the International Journal of Research and Innovation in Social Science reported that derivatives based on the indoline scaffold exhibited broad antitumor activities in vitro against breast (MCF-7) and lung (A-549) cancer cell lines. The most promising compounds showed IC₅₀ values indicating effective growth inhibition .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.

Synthetic Pathways

Common synthetic routes include:

  • Bromination of indole derivatives.
  • Alkylation with isopropoxybenzyl groups.
    These methods allow for the fine-tuning of the compound's properties and biological effects.

Other Biological Activities

Beyond anticancer properties, indoline derivatives have been explored for their potential antimicrobial activities. Some studies have indicated effectiveness against Mycobacterium tuberculosis, suggesting broader therapeutic applications.

Antimicrobial Studies

In vitro tests have shown that certain derivatives possess marginal activity against bacterial strains, although further optimization is necessary to enhance efficacy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeCell Line TestedIC₅₀ Value (nM)Reference
This compoundAnticancerMCF-77.17 ± 0.94
Indoline Derivative AVEGFR-2 InhibitionA-549435
Indoline Derivative BAntimicrobialMycobacteriumMarginal

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Biological Activity

5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the indole derivative family, characterized by a bromine atom at the 5-position of the indole nucleus. This structural feature is crucial for its biological activity. The compound's molecular formula is C15H14BrN1O2C_{15}H_{14}BrN_{1}O_{2}.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effectiveness
MCF-7 (Breast)19.53 ± 1.05Moderate potency
A-549 (Lung)13.92 ± 1.21Moderate potency
Jurkat (Leukemia)30.1Significant inhibition

The compound has been observed to induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as caspases-3 and -9, alongside a decrease in anti-apoptotic Bcl-2 protein levels .

Case Study: Tumor Regression

In a study involving MMTV-Neu mice, the administration of this compound in combination with paclitaxel resulted in significant tumor regression in mammary gland tumors. This suggests potential therapeutic applications in breast cancer treatment .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that it exhibits activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

3. Antiviral Activity

Preliminary studies indicate potential antiviral effects against specific viruses, although detailed mechanisms remain to be elucidated. The compound's ability to interfere with viral replication pathways is under investigation .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Inhibition of VEGFR-2 : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • Modulation of Apoptotic Pathways : It influences apoptotic pathways by altering the expression levels of key proteins involved in cell survival and death.

Properties

IUPAC Name

5-bromo-1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-11(2)23-16-6-4-3-5-12(16)10-20-15-8-7-13(19)9-14(15)17(21)18(20)22/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDFOCVPTPKPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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